H-Asn(Trt)-OtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

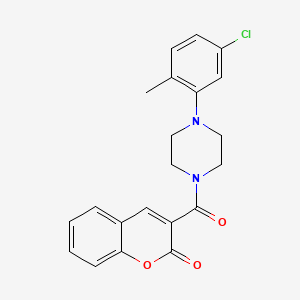

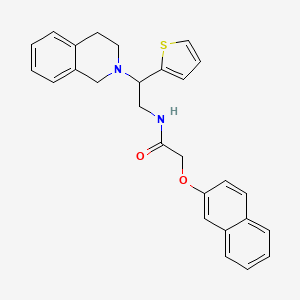

“H-Asn(Trt)-OtBu” is a chemical compound used in peptide synthesis. It’s a derivative of the amino acid Asparagine (Asn) with a trityl (Trt) protecting group .

Synthesis Analysis

“this compound” is often synthesized using solid-phase peptide synthesis (SPPS) methods . The trityl (Trt) protecting group is used to protect the side chain of Asparagine during the synthesis process .Molecular Structure Analysis

The molecular formula of “this compound” is C23H22N2O3 . Its average mass is 374.432 Da and its mono-isotopic mass is 374.163055 Da .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . Its boiling point is predicted to be 641.2±55.0 °C and its density is predicted to be 1.234±0.06 g/cm3 .Scientific Research Applications

Protein N-Glycosylation Mechanism

Unraveling the Mechanism of Protein N-Glycosylation

This study provides insights into the enzymatic process of N-glycosylation in the endoplasmic reticulum, crucial for protein folding and stability. The oligosaccharyl transferase (OT) enzyme, responsible for transferring an oligosaccharyl moiety to the Asn residue within a consensus sequence, plays a pivotal role. Understanding this process is essential for bioengineering proteins with specific glycosylation patterns for therapeutic purposes, where derivatives like H-Asn(Trt)-OtBu might be utilized in synthesizing glycoprotein mimetics for research (Yan & Lennarz, 2005).

Protein Stability and Folding

Thermodynamic Stability Measurements on Multimeric Proteins

The study introduces a novel method, SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange), for assessing the thermodynamic stability of proteins. This approach could potentially be applied to proteins synthesized using derivatives like this compound, enabling researchers to determine the effects of specific amino acid modifications on protein stability and folding dynamics (Powell, Wales, & Fitzgerald, 2002).

Oligosaccharyl Transferase Complex Studies

Studies on the Function of Oligosaccharyl Transferase Subunits

This research focuses on the yeast oligosaccharyl transferase (OT) complex, crucial for N-linked glycosylation. By exploring the interactions and functions of OT subunits, this study lays the groundwork for designing peptides and proteins with tailored glycosylation sites, where synthetic derivatives such as this compound could be employed for precise modifications (Yan & Lennarz, 2002).

Aspartimide Formation in Peptide Synthesis

Aspartimide Formation in Base-Driven Fmoc Chemistry

Highlighting a specific challenge in peptide synthesis, this study examines aspartimide formation, a common side reaction. Understanding these reactions is critical for improving the fidelity of peptide synthesis protocols, especially when using protected amino acids like this compound, to minimize unwanted modifications and ensure the production of peptides with accurate sequences (Yang et al., 1994).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBJPGWJMCFUFR-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)